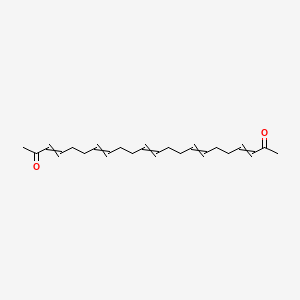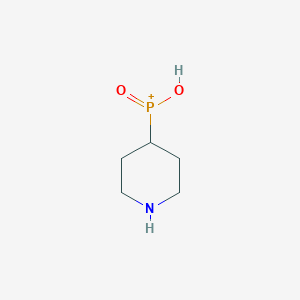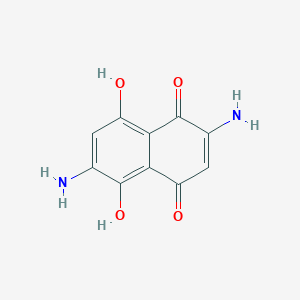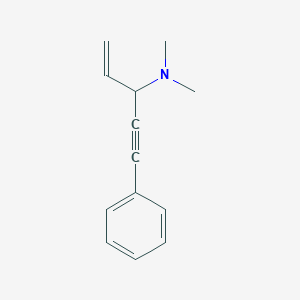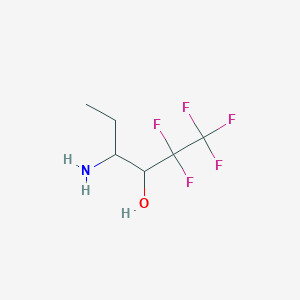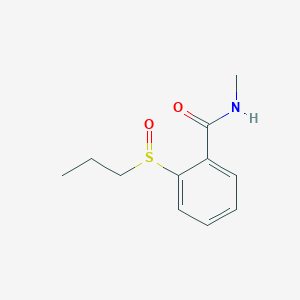
N-Methyl-2-(propane-1-sulfinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(propylsulfinyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a methyl group attached to the nitrogen atom and a propylsulfinyl group attached to the second carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(propylsulfinyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(propylsulfinyl)benzoic acid with N-methylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of N-Methyl-2-(propylsulfinyl)benzamide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-2-(propylsulfinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetic acid; temperature: 25-50°C.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C.
Substitution: Nitrating mixture (nitric acid and sulfuric acid); halogenating agents (bromine, chlorine); solvent: acetic acid or chloroform; temperature: 0-50°C.
Major Products:
Oxidation: N-Methyl-2-(propylsulfonyl)benzamide.
Reduction: N-Methyl-2-(propylthio)benzamide.
Substitution: N-Methyl-2-(propylsulfinyl)-4-nitrobenzamide, N-Methyl-2-(propylsulfinyl)-4-bromobenzamide.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(propylsulfinyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising compound in medicinal chemistry.
Industry: N-Methyl-2-(propylsulfinyl)benzamide is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-Methyl-2-(propylsulfinyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The sulfinyl group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
N-Methylbenzamide: Lacks the propylsulfinyl group, resulting in different chemical and biological properties.
2-(Propylsulfinyl)benzamide:
N-Methyl-2-(propylthio)benzamide: Contains a sulfide group instead of a sulfinyl group, leading to different chemical behavior.
Uniqueness: N-Methyl-2-(propylsulfinyl)benzamide is unique due to the presence of both the N-methyl and propylsulfinyl groups. This combination imparts distinct chemical properties, such as increased polarity and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
494802-99-2 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
N-methyl-2-propylsulfinylbenzamide |
InChI |
InChI=1S/C11H15NO2S/c1-3-8-15(14)10-7-5-4-6-9(10)11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
URTIGYDUEOSBJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)C1=CC=CC=C1C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


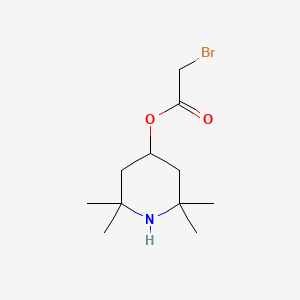
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)
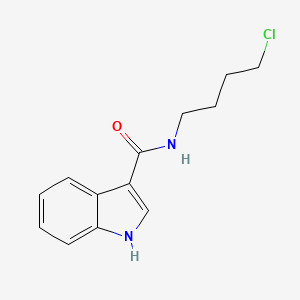
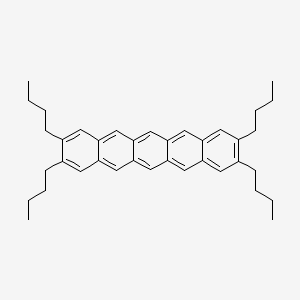
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
